molecular formula C13H7Cl4NO2 B12600950 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide CAS No. 634186-41-7

5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B12600950
CAS No.: 634186-41-7
M. Wt: 351.0 g/mol
InChI Key: DEURVPGIMDKXOF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl4NO2. It is a derivative of benzamide, characterized by the presence of multiple chlorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives .

Scientific Research Applications

5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cell wall synthesis or protein function in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
  • 5-Chloro-2-methoxy-N-(2,4,5-trichlorophenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a hydroxyl group makes it a versatile compound for various applications, distinguishing it from other similar benzamide derivatives .

Properties

CAS No.

634186-41-7

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-6-1-2-12(19)7(3-6)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5,19H,(H,18,20)

InChI Key

DEURVPGIMDKXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)O

Origin of Product

United States

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